
皮酸钠
描述
Sodium pivalate, also known as 2,2-dimethylpropanoic acid, sodium salt, is a chemical compound with the molecular formula C5H9NaO2 . It has an average mass of 124.114 Da and a monoisotopic mass of 124.050026 Da .
Molecular Structure Analysis
Sodium pivalate has a molecular formula of C5H9NaO2 . Its structure includes a sodium ion and a pivalate ion, which is a carboxylate ion derived from pivalic acid .
Chemical Reactions Analysis
Sodium pivalate is involved in various chemical reactions. For instance, it’s known that pivalate is a key component in the formation of certain prodrugs . Additionally, Sodium pivalate has been implicated in reactions affecting pyruvate metabolism .
Physical And Chemical Properties Analysis
Sodium pivalate is a white to almost white fine crystalline powder . It has a density of 0.965, a melting point of 35.5°C, and a boiling point of 166.2°C at 760mmHg . It is very soluble in ethanol and ethyl ether, and it has a solubility of 2.17X10+4 mg/L in water at 20°C .
科学研究应用
Cardiovascular Research
Sodium pivalate has been used in cardiovascular research, particularly in studies related to cardiac functionality and mitochondrial energy metabolism . For instance, a study investigated the effects of short-term sodium pivalate administration on cardiac functionality and mitochondrial energy metabolism . The study found that short-term administration of a high dose of sodium pivalate impairs cardiac mitochondrial energy metabolism without depressing cardiac function during ischemia–reperfusion injury .
Pharmaceutical Research
Sodium pivalate is often used in pharmaceutical research due to its role in enhancing the intestinal absorption of certain oral antibiotics . The pivalate moiety of some oral antibiotics, such as pivampicillin, pivmecillinam, and cefditoren pivoxil, enhances their intestinal absorption .
Metabolic Research
Research has shown that sodium pivalate can affect metabolic processes. For example, it has been found to decrease tissue carnitine concentration, which could lead to impaired energy metabolism . This is particularly relevant in studies investigating the effects of certain drugs on metabolic processes .
Chemical Synthesis
Sodium pivalate is also used in chemical synthesis . Its properties make it a useful reagent in various chemical reactions .
Material Science
In the field of material science, sodium pivalate can be used in the synthesis of new materials . Its chemical structure allows it to interact with other compounds in unique ways, leading to the creation of novel materials .
Chromatography
Sodium pivalate can be used in chromatography, a method used in analytical chemistry for separating a mixture . It can act as a stationary phase or a mobile phase, depending on the specific requirements of the chromatographic process .
作用机制
- MRs are steroid receptors secreted by the adrenal cortex, essential for regulating various metabolic processes, including electrolyte balance .
- The binding results in genetic transcription of cellular DNA to messenger RNA, leading to downstream effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
未来方向
Research on Sodium pivalate and related compounds is ongoing. For instance, studies have investigated the effects of short-term high-dose administration of Sodium pivalate on cardiac functionality and mitochondrial energy metabolism . Future research may continue to explore the potential applications and effects of Sodium pivalate in various fields.
属性
IUPAC Name |
sodium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRDNQOIQZOVQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-98-9 (Parent) | |
| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9073252 | |
| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pivalate | |
CAS RN |
1184-88-9 | |
| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



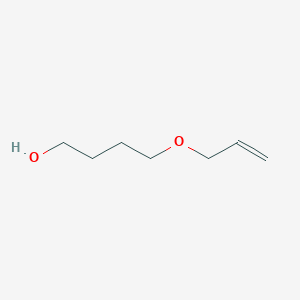

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
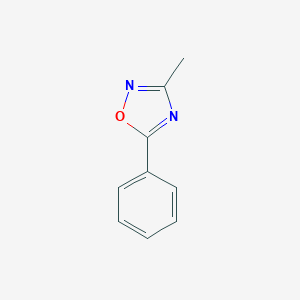
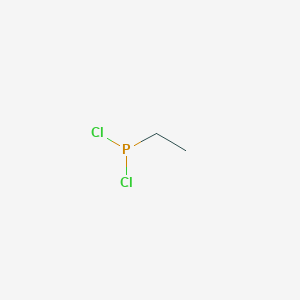



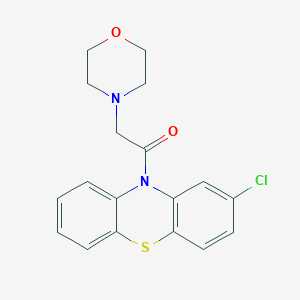
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)

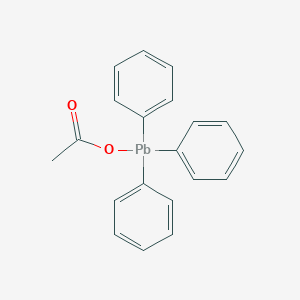
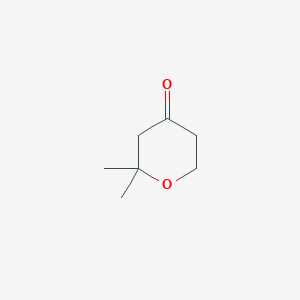
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)